Benzidine sulfate

Description

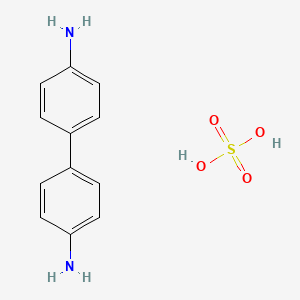

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(4-aminophenyl)aniline;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.H2O4S/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;1-5(2,3)4/h1-8H,13-14H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXJIQNURSAHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

531-86-2, 92-87-5 (Parent) | |

| Record name | [1,1′-Biphenyl]-4,4′-diamine, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzidine sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021136709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

282.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21136-70-9, 531-86-2 | |

| Record name | [1,1′-Biphenyl]-4,4′-diamine, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21136-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzidine sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021136709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZIDINE SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzidine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [[1,1'-biphenyl]-4,4'-diyl]diammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZIDINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T261S779O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzidine Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical and physical properties of benzidine (B372746) sulfate (B86663). It includes detailed experimental protocols and data presented in a clear, accessible format to support research and development activities.

Chemical and Physical Properties

Benzidine sulfate is the sulfate salt of benzidine, an aromatic amine. It presents as a white or slightly colored crystalline powder. The compound is sparingly soluble in water and alcohol but soluble in ether and dilute acids[1].

General Properties

| Property | Value | Source |

| IUPAC Name | 4-(4-aminophenyl)aniline;sulfuric acid | [2] |

| Synonyms | Benzidine, sulfate (1:1); [1,1'-Biphenyl]-4,4'-diamine, sulfate (1:1) | [2] |

| Appearance | White, crystalline powder | [1] |

Tabulated Quantitative Data

The following tables summarize the key quantitative chemical and physical properties of this compound.

Table 1: Chemical Properties

| Property | Value | Unit | Source |

| Molecular Formula | C₁₂H₁₄N₂O₄S | - | [2] |

| Molecular Weight | 282.32 | g/mol | [2] |

| CAS Number | 531-86-2 | - | [1] |

Table 2: Physical Properties

| Property | Value | Unit | Notes | Source |

| Melting Point | >300 | °C | Decomposes | [1] |

| Boiling Point | 358.7 | °C | Estimated | [3] |

| Density | 1.3539 | g/cm³ | Rough estimate | [3] |

| Solubility in Water | Sparingly soluble | - | Solubility increases in hot water | [1][4] |

| Solubility in other solvents | Soluble in ether; sparingly soluble in alcohol and dilute acids | - | [1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.

Synthesis of this compound

This protocol describes the synthesis of benzidine followed by its precipitation as this compound. The process involves the reduction of nitrobenzene (B124822) to hydrazobenzene (B1673438), followed by an acid-catalyzed rearrangement to benzidine, which is then precipitated as its sulfate salt[5].

Materials:

-

Nitrobenzene

-

Zinc dust, fine sieve

-

Sodium hydroxide (B78521)

-

Concentrated hydrochloric acid

-

Sulfuric acid

-

Distilled water

-

Ice

Procedure:

-

Reduction of Nitrobenzene: In a reaction flask equipped with a reflux condenser and a stirrer, dissolve 105 g of sodium hydroxide in 300 ml of water. Add a mixture of 50 ml of methanol and 100 g of nitrobenzene.

-

Add finely sieved zinc dust in small portions with vigorous stirring. The reaction is exothermic and the mixture will begin to boil. Maintain boiling by the controlled addition of zinc dust.

-

Continue the reaction until the brown color of nitrobenzene disappears and the mixture appears grayish-white.

-

Isolation of Hydrazobenzene: Cool the reaction mixture, dilute with distilled water, and add ice. Carefully acidify with concentrated hydrochloric acid, ensuring the temperature does not exceed 15 °C.

-

Hydrazobenzene will separate as a solid. Isolate the solid by filtration and wash it with water.

-

Rearrangement to Benzidine Hydrochloride: Transfer the hydrazobenzene to a flask and add 300-400 ml of water. Heat the mixture to boiling and gradually add concentrated hydrochloric acid until it is no longer absorbed.

-

Boil the solution for a few more minutes to complete the rearrangement to benzidine hydrochloride. Filter the hot solution.

-

Precipitation of this compound: To the hot filtrate, add sulfuric acid to precipitate this compound.

-

Filter the precipitate and wash it thoroughly with water to remove excess acid.

-

Dry the purified this compound.

Purification by Recrystallization

This protocol describes the purification of this compound by recrystallization from hot water, a common method for purifying solid organic compounds[6][7].

Materials:

-

Crude this compound

-

Distilled water

-

Erlenmeyer flasks

-

Heating source (hot plate)

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of distilled water.

-

Heat the suspension to boiling while stirring to dissolve the solid. If the solid does not completely dissolve, add small portions of hot water until a clear solution is obtained.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of purified this compound will form.

-

To maximize the yield, place the flask in an ice bath to further cool the solution.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold distilled water to remove any remaining soluble impurities.

-

Drying: Dry the crystals completely to remove any residual solvent.

Analytical Protocol: Quantitative Determination of Sulfate

This protocol details the use of benzidine hydrochloride to precipitate sulfate ions as this compound, which is then titrated with a standard alkali solution. This method is a classic analytical technique for sulfate quantification[1].

Materials:

-

Sulfate-containing sample

-

Benzidine hydrochloride solution (precipitant)

-

Standard sodium hydroxide (NaOH) solution

-

Phenolphthalein (B1677637) indicator

-

Weak acid (e.g., dilute HCl)

-

Hot distilled water

Procedure:

-

Sample Preparation: Dissolve a known amount of the sulfate-containing sample in distilled water. If necessary, adjust the pH to a weakly acidic condition.

-

Precipitation: Add a solution of benzidine hydrochloride to the sample solution to precipitate this compound.

-

Filtration and Washing: Filter the this compound precipitate. Wash the precipitate with a small amount of cold water to remove any co-precipitated impurities.

-

Dissolution of Precipitate: Transfer the filter paper with the precipitate to a flask and add hot distilled water to dissolve the this compound.

-

Titration: Add a few drops of phenolphthalein indicator to the solution. Titrate the dissolved this compound (which behaves as a weak acid) with a standardized solution of sodium hydroxide until a persistent pink endpoint is observed.

-

Calculation: The concentration of sulfate in the original sample can be calculated from the volume of NaOH used and its molarity.

Visualizations

The following diagrams illustrate the experimental workflows described above.

Caption: Workflow for the synthesis of this compound.

Caption: Recrystallization workflow for this compound purification.

Caption: Workflow for quantitative sulfate analysis.

Spectral Data

-

FTIR and Raman Spectra: References to Fourier-transform infrared (FTIR) and Raman spectra for this compound exist, indicating that these analytical techniques can be used for its characterization[8][9]. The full spectra are typically available in spectral databases.

-

UV-Vis Spectrum: The UV-Vis absorption spectrum of poly(this compound) has been reported, which may provide some insight into the chromophoric properties of the this compound monomer[10].

Safety Information

Benzidine and its salts, including this compound, are classified as known human carcinogens[1]. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area such as a fume hood, are essential when handling this compound. All waste materials should be disposed of in accordance with institutional and regulatory guidelines.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C12H14N2O4S | CID 88797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Analytical methods for quantitating sulfate in plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. prepchem.com [prepchem.com]

- 6. mt.com [mt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

Benzidine sulfate CAS number and molecular weight

This technical guide provides a comprehensive overview of benzidine (B372746) sulfate (B86663), focusing on its chemical properties, toxicological data, metabolic activation, and the cellular response to the DNA damage it induces. This document is intended for researchers, scientists, and professionals in drug development who are working with or studying this compound.

Chemical and Physical Properties

Benzidine sulfate is the sulfate salt of benzidine, a known human carcinogen.[1][2] Due to its carcinogenic nature, its use is highly regulated.[3] The key identifiers and molecular properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 531-86-2, 21136-70-9 | [1][4][5][6] |

| Molecular Formula | C₁₂H₁₄N₂O₄S | [1][4][5] |

| Molecular Weight | 282.32 g/mol | [4][5][6] |

Toxicological Data

The toxicity of this compound is primarily associated with the activity of its parent compound, benzidine. The acute toxicity of benzidine has been determined in animal studies.

| Data Point | Value | Species | Route | Reference |

| LD50 | 309 mg/kg | Rat | Oral | [7][8][9][10] |

| LD50 | 214 mg/kg | Mouse | Oral | [7] |

Metabolic Activation and Carcinogenesis

Benzidine itself is a procarcinogen and requires metabolic activation to exert its genotoxic effects. This activation process involves multiple enzymatic steps, primarily occurring in the liver, and leads to the formation of reactive intermediates that can bind to DNA, forming DNA adducts.[11]

Metabolic Activation Pathway

The metabolic activation of benzidine is initiated by N-oxidation, followed by acetylation and further enzymatic reactions. The key enzymes involved include cytochrome P450 (CYP) and N-acetyltransferases (NAT). The ultimate carcinogenic metabolites are highly reactive and can form covalent bonds with cellular macromolecules, including DNA.

Caption: Metabolic activation pathway of benzidine leading to DNA adduct formation and carcinogenesis.

Cellular Response to Benzidine-Induced DNA Damage

The formation of bulky DNA adducts by benzidine metabolites triggers a complex cellular response known as the DNA Damage Response (DDR). This signaling network aims to repair the damaged DNA, arrest the cell cycle to allow time for repair, or induce apoptosis (programmed cell death) if the damage is too severe. The p53 tumor suppressor protein is a critical mediator of this process.

DNA Damage Signaling Pathway

Upon formation of benzidine-DNA adducts, sensor proteins like ATR (Ataxia Telangiectasia and Rad3-related) are recruited to the site of damage. This initiates a phosphorylation cascade that activates downstream kinases, such as Chk1, which in turn phosphorylates and activates p53. Activated p53 then transcriptionally regulates a host of target genes that control cell fate.

Caption: Simplified signaling pathway of the cellular response to benzidine-induced DNA damage.

Experimental Protocols

The detection and quantification of benzidine in environmental samples are critical for monitoring exposure and ensuring safety. The following is a generalized workflow based on U.S. Environmental Protection Agency (EPA) methodologies for the analysis of benzidines in water samples.

Workflow for Benzidine Analysis in Water

This workflow outlines the key steps from sample collection to analysis by High-Performance Liquid Chromatography (HPLC).

Caption: General experimental workflow for the analysis of benzidine in water samples.

Detailed Methodologies

1. Sample Preparation and Extraction:

-

A 1-liter water sample is collected in a clean glass container.

-

The sample is then transferred to a separatory funnel, and liquid-liquid extraction is performed using chloroform.

-

The chloroform extract is then subjected to an acid back-extraction to remove interferences.

2. Concentration:

-

The acidic extract is neutralized, and a final extraction with chloroform is performed.

-

The resulting chloroform extract is concentrated, and the solvent is exchanged to methanol (B129727).

3. Instrumental Analysis:

-

The concentrated methanol extract is analyzed by HPLC equipped with a suitable detector, such as an electrochemical or UV detector.

-

Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.

This guide provides a foundational understanding of this compound for scientific and research professionals. Due to its hazardous nature, all handling and experimental procedures involving this compound should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

- 1. Benzidine sulphate CAS#: 531-86-2 [m.chemicalbook.com]

- 2. Benzidine sulphate | 531-86-2 [chemicalbook.com]

- 3. epa.gov [epa.gov]

- 4. This compound | C12H14N2O4S | CID 88797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzidine sulphate | C12H14N2O4S | CID 10755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cas 531-86-2,Benzidine sulphate | lookchem [lookchem.com]

- 7. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. Mechanism of formation and structural characterization of DNA adducts derived from peroxidative activation of benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of benzidine sulfate in water and organic solvents

A Technical Guide to the Solubility of Benzidine (B372746) Sulfate (B86663)

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility of benzidine sulfate in aqueous and organic media. It includes quantitative data, detailed experimental protocols for solubility determination, and essential safety information for handling this hazardous compound.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the solvent system and temperature. Below are tabulated data from scientific literature.

Table 1: Solubility of this compound in Water at Various Temperatures

Data derived from the work of Bisson and Christie, which established foundational solubility metrics for this compound in an aqueous environment[1][2].

| Temperature (°C) | Solubility (g/L) | Molar Concentration (mol/L) |

| 25 | 0.96 | 0.0034 |

| 80 | 2.50 | 0.0088 |

Note: Molar concentrations are calculated based on the molecular weight of this compound (282.32 g/mol ).

Table 2: Solubility of this compound in Aqueous Hydrochloric Acid (HCl) at 25°C

These data demonstrate a rapid increase in solubility with rising acid concentration, a critical consideration for processes involving acidic conditions[1].

| HCl Normality (N) | Solubility (g per 1000g of solution) |

| 0.000 | 0.96 |

| 0.050 | 1.34 |

| 0.100 | 2.17 |

| 0.200 | 4.67 |

| 0.300 | 8.25 |

| 0.400 | 12.46 |

| 0.500 | 17.00 |

Qualitative Solubility in Organic Solvents

-

Dilute Acids: Sparingly soluble, with solubility increasing significantly with acid concentration as shown in Table 2[3][4].

Experimental Protocols: Equilibrium Solubility Determination

The data presented in this guide are primarily derived from the Shake-Flask Method , a standard protocol for determining equilibrium solubility. The following is a detailed methodology synthesized from established best practices[5][6][7].

Principle

An excess amount of the solid compound (solute) is agitated in a specific solvent for a sufficient period to allow the solution to reach equilibrium. The concentration of the dissolved solute in the supernatant is then measured, which represents the solubility of the compound under the given conditions (e.g., temperature, pH).

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (e.g., deionized water, buffer of specific pH, organic solvent)

-

Thermostatic shaker or agitation device capable of maintaining a constant temperature (e.g., 25°C ± 0.5°C)[1][2]

-

Sealed flasks or vials (e.g., glass-stoppered flasks)[1]

-

Syringe filters (e.g., 0.45 µm) to separate the undissolved solid

-

Calibrated analytical balance

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

-

Calibrated pH meter (for aqueous solutions)

Step-by-Step Procedure

-

Preparation: Prepare the desired solvent systems (e.g., pH 1.2, 4.5, 6.8 buffers for biopharmaceutical studies)[5].

-

Addition of Solute: Add an excess amount of this compound to a pre-determined volume of the solvent in a flask. The excess solid should be clearly visible.

-

Equilibration: Seal the flask and place it in the thermostatic shaker set to the desired temperature. Agitate the suspension at a constant speed. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause foaming or vortex formation[5].

-

Sampling: Allow the system to equilibrate. Preliminary experiments suggest equilibrium for this compound may be reached in 36-72 hours[1]. At various time points (e.g., 24, 48, 72 hours), cease agitation briefly to allow the solid to settle. Withdraw an aliquot of the supernatant using a syringe and immediately filter it to remove any undissolved particles.

-

Analysis: Analyze the concentration of this compound in the clear filtrate using a validated analytical method.

-

Confirmation of Equilibrium: Equilibrium is confirmed when consecutive measurements from different time points show a stable concentration (e.g., varying by <5%).

-

Reporting: The final, stable concentration is reported as the solubility of this compound in that solvent at the specified temperature. For aqueous solutions, the final pH of the solution should also be measured and reported[5].

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium solubility determination protocol.

Caption: Workflow for Shake-Flask Equilibrium Solubility Determination.

Safety and Handling

Extreme Caution is Required. Benzidine and its salts are classified as known human carcinogens[4][8][9]. All handling must be conducted with appropriate engineering controls and personal protective equipment (PPE).

-

Hazard Profile:

-

Handling Recommendations:

-

Work exclusively within a certified chemical fume hood to prevent inhalation of dust.

-

Use a full set of PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles[10][11].

-

Avoid generating dust during handling.

-

Establish a designated and regulated area for working with and storing benzidine compounds[9].

-

All waste materials must be collected and disposed of as hazardous waste according to institutional and governmental regulations[9].

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cas 531-86-2,Benzidine sulphate | lookchem [lookchem.com]

- 4. Benzidine sulphate CAS#: 531-86-2 [m.chemicalbook.com]

- 5. who.int [who.int]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. mdpi.com [mdpi.com]

- 8. This compound | C12H14N2O4S | CID 88797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nj.gov [nj.gov]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. chemicalbook.com [chemicalbook.com]

Navigating the Risks: A Technical Guide to Benzidine Exposure in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety hazards associated with benzidine (B372746) exposure in laboratory settings. Benzidine, a known human carcinogen, presents significant risks that necessitate stringent safety protocols and a thorough understanding of its toxicological profile. This document outlines the physicochemical properties, mechanisms of carcinogenesis, health effects, and experimental protocols for the detection and study of this hazardous compound.

Physicochemical Properties and Identification

Benzidine is a crystalline solid that may appear grayish-yellow, white, or reddish-gray.[1] It has been historically used in the production of dyes.[1][2] While its commercial production in the United States has ceased, its presence in laboratories for research and as a potential contaminant requires continued vigilance.[1]

| Property | Value | Reference |

| CAS Number | 92-87-5 | [1] |

| Molecular Formula | C₁₂H₁₂N₂ | [1] |

| Molecular Weight | 184.24 g/mol | [1] |

| Boiling Point | 400 °C (752 °F) | [1] |

| Melting Point | 122 to 125 °C (252 to 257 °F) | [1] |

Health Hazards and Carcinogenicity

Occupational exposure to benzidine is strongly associated with an increased risk of urinary bladder cancer.[3][4][5] The International Agency for Research on Cancer (IARC) classifies benzidine as a Group 1 carcinogen, meaning it is carcinogenic to humans. Inhalation and dermal contact are the primary routes of exposure in a laboratory setting.[3]

Acute and Chronic Health Effects

Acute Effects:

-

Skin irritation, rash, or a burning sensation upon contact.[6]

-

Irritation of the eyes, nose, and throat.[6]

Chronic Effects:

-

Cancer: The most significant long-term health effect is bladder cancer.[3][6] Studies of occupationally exposed workers have demonstrated a dramatically increased incidence of this disease.[3][5]

-

Mutagenicity: Benzidine is a mutagen, meaning it can cause genetic mutations.[6]

-

Skin Allergy: May cause an allergic skin reaction.[6]

Mechanism of Carcinogenesis

The carcinogenicity of benzidine is a multi-step process involving metabolic activation to reactive intermediates that can damage DNA.[7][8]

Metabolic Activation

Benzidine itself is not the ultimate carcinogen. It undergoes metabolic activation in the body, primarily in the liver, by cytochrome P450 enzymes.[9] This process can involve N-oxidation and N-acetylation, leading to the formation of reactive electrophilic compounds.[8][10] Peroxidases, such as prostaglandin (B15479496) H synthase, can also catalyze the oxidation of benzidine to reactive intermediates.[7][10]

DNA Adduct Formation

The reactive metabolites of benzidine can covalently bind to DNA, forming DNA adducts.[11][12] A major adduct formed is N-(deoxyguanosin-8-yl)-benzidine.[11][12] The formation of these adducts can lead to errors in DNA replication and transcription, resulting in mutations.[13]

Cellular Signaling Pathways

Benzidine exposure has been shown to affect several cellular signaling pathways implicated in cancer development:

-

p53 Mutation: Studies have shown an increased positive rate of mutant p53 protein in workers occupationally exposed to benzidine, suggesting that mutations in this critical tumor suppressor gene play a role in benzidine-induced carcinogenesis.[14]

-

ERK5 Pathway: Benzidine can induce the epithelial-mesenchymal transition (EMT) of human bladder cancer cells through the activation of the ERK5 pathway, promoting cancer cell migration and invasion.[15][16]

-

Sonic Hedgehog (SHH) Pathway: Benzidine has been found to promote the "stemness" of bladder cancer stem cells by activating the Sonic hedgehog (SHH) signaling pathway.[17][18]

Quantitative Data on Health Risks

Numerous epidemiological studies have quantified the increased risk of bladder cancer among workers exposed to benzidine.

| Study Population | Exposure | Metric | Value | 95% Confidence Interval | Reference |

| Chinese Workers | Benzidine | Standardized Incidence Ratio (SIR) | 25.0 | 16.9-35.7 | [5] |

| Chinese Workers (High Exposure) | Benzidine | SIR | 158.4 | - | [5] |

| Chinese Workers (Smokers) | Benzidine + Tobacco | Relative Risk | 31 | 20.4-46.4 | [5] |

| Chinese Workers (Non-Smokers) | Benzidine | Relative Risk | 11 | 3.6-25.8 | [5] |

| US Workers | Benzidine and/or Dichlorobenzidine | Standardized Incidence Ratio (SIR) | 2.19 | 1.42-3.23 | [19] |

| US Workers | Benzidine and Dichlorobenzidine | SIR | 3.11 | 1.97-4.67 | [19] |

| US Workers | Benzidine and/or Dichlorobenzidine | Standardized Mortality Ratio (SMR) | 3.79 | 1.23-8.84 | [19] |

Occupational Exposure Limits

Various regulatory agencies have established or recommended occupational exposure limits for benzidine to protect workers.

| Agency | Limit | Comments | Reference |

| OSHA (Occupational Safety and Health Administration) | No Permissible Exposure Limit (PEL) established. Recommends limiting exposure to the lowest feasible level. | Regulates mixtures containing ≥ 0.1% benzidine. | [6][20] |

| NIOSH (National Institute for Occupational Safety and Health) | Recommends limiting exposure to the lowest feasible concentration. | [6] | |

| ACGIH (American Conference of Governmental Industrial Hygienists) | Recommends eliminating all exposure to this carcinogen to the fullest extent possible. | [6] | |

| Cal/OSHA | See Appendix A of their regulations. | [21] |

Experimental Protocols

Detection of Benzidine in Biological Samples

6.1.1. High-Performance Liquid Chromatography (HPLC) for Benzidine in Urine [22][23][24]

This method allows for the quantification of benzidine and its acetylated metabolites in urine.

-

Sample Preparation:

-

To 2.0 mL of urine, add an internal standard.

-

Perform a solvent extraction using chloroform (B151607) or benzene.

-

Back-extract the organic phase with an acidic solution (e.g., 0.1 N HCl).

-

Neutralize the aqueous phase and re-extract with chloroform.

-

Evaporate the chloroform and reconstitute the residue in a mobile phase-compatible solvent.

-

-

HPLC Conditions:

-

Column: Reverse-phase C18 column.

-

Mobile Phase: A suitable gradient of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Detection: Electrochemical detection is highly sensitive for benzidine.[22][23][24] UV detection can also be used.[23]

-

Quantification: Create a calibration curve using standards of known benzidine concentrations.

-

6.1.2. Gas Chromatography-Mass Spectrometry (GC-MS) for Benzidine in Serum/Plasma or Soil [25][26][27]

GC-MS provides high specificity and sensitivity for the detection of benzidine.

-

Sample Preparation (Serum/Plasma): [27]

-

To 100 µL of serum or plasma, add an internal standard (e.g., deuterated benzidine).

-

Perform a protein precipitation step with a solvent like acetonitrile.

-

Centrifuge to pellet the proteins and collect the supernatant.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Derivatize the residue to improve volatility and chromatographic properties (e.g., with heptafluorobutyric anhydride).[28]

-

-

Sample Preparation (Soil): [25]

-

Extract the soil sample with an appropriate solvent mixture (e.g., ethyl acetate-dichloromethane) in the presence of an alkaline aqueous solution.

-

Separate the organic phase and purify it using a solid-phase extraction (SPE) column (e.g., Florisil).

-

Concentrate the purified extract.

-

-

GC-MS Conditions:

-

Column: A capillary column suitable for amine analysis (e.g., DB-35MS).[25]

-

Carrier Gas: Helium.

-

Temperature Program: An optimized temperature ramp to ensure good separation of the analyte from matrix components.[25]

-

Ionization: Electron ionization (EI).

-

Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity.

-

Assessment of Genotoxicity

6.2.1. Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage [29][30][31][32][33]

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Preparation:

-

Expose cultured cells (e.g., human lymphocytes or bladder epithelial cells) to varying concentrations of benzidine for a defined period.

-

Harvest the cells and resuspend them in a low-melting-point agarose.

-

-

Slide Preparation and Lysis:

-

Embed the cell-agarose suspension on a microscope slide and allow it to solidify.

-

Immerse the slides in a lysis buffer to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Apply an electric field to the slides. DNA with strand breaks will migrate out of the nucleoid, forming a "comet" tail.

-

-

Staining and Visualization:

-

Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software.

-

6.2.2. Detection of p53 Mutations [14][34][35][36]

-

Sample Collection:

-

Collect serum or exfoliated urothelial cells from urine of individuals exposed to benzidine.

-

-

DNA/RNA Isolation:

-

Isolate DNA or RNA from the collected samples. cDNA sequencing can improve the detection of p53 mutations.[34]

-

-

PCR Amplification:

-

Amplify the exons of the p53 gene known to be mutational hotspots using polymerase chain reaction (PCR).

-

-

Sequencing:

-

Sequence the PCR products to identify any mutations compared to the wild-type p53 sequence.

-

-

Functional Assays:

Safety Precautions in the Laboratory

Given the high carcinogenicity of benzidine, strict safety protocols must be implemented.

-

Engineering Controls: All work with benzidine or materials potentially contaminated with it should be conducted in a designated area within a certified chemical fume hood or glove box.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or rubber).[6]

-

Lab Coat: A dedicated lab coat should be worn and decontaminated regularly.

-

Eye Protection: Safety glasses or goggles are mandatory.

-

-

Hygiene: Wash hands thoroughly after handling benzidine, even if gloves were worn. Avoid eating, drinking, or applying cosmetics in the laboratory.

-

Waste Disposal: All benzidine-contaminated waste must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines.

-

Emergency Procedures: Have an emergency plan in place for spills or accidental exposures. This should include access to safety showers, eyewash stations, and first aid.

By adhering to these guidelines and fostering a strong safety culture, researchers can minimize the risks associated with handling benzidine and ensure a safe laboratory environment.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. cdc.gov [cdc.gov]

- 3. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Bladder cancer - Wikipedia [en.wikipedia.org]

- 5. Mortality and incidence of bladder cancer in benzidine-exposed workers in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nj.gov [nj.gov]

- 7. Oxidative activation of benzidine and its derivatives by peroxidases. | Semantic Scholar [semanticscholar.org]

- 8. Benzidine: mechanisms of oxidative activation and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Comparative metabolic activation of benzidine and N-acetylbenzidine by prostaglandin H synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of formation and structural characterization of DNA adducts derived from peroxidative activation of benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reactivity of benzidine diimine with DNA to form N-(deoxyguanosin-8-yl)-benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. [Expression of protein p53 in workers occupationally exposed to benzidine and bladder cancer patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Benzidine Induces Epithelial–Mesenchymal Transition of Human Bladder Cancer Cells through Activation of ERK5 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzidine Induces Epithelial-Mesenchymal Transition of Human Bladder Cancer Cells through Activation of ERK5 Pathway -Molecules and Cells [koreascience.kr]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Benzidine promotes the stemness of bladder cancer stem cells via activation of the Sonic hedgehog pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

- 21. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 22. researchgate.net [researchgate.net]

- 23. ANALYTICAL METHODS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. [Determination of 14 aniline and benzidine compounds in soil by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Plasma/serum sample preparation for untargeted MS-based metabolomic [protocols.io]

- 28. cdc.gov [cdc.gov]

- 29. Assessment of genotoxicity of benzidine and its structural analogues to human lymphocytes using comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 32. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 33. neb.com [neb.com]

- 34. Detection of P53 mutations in different cancer types is improved by cDNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. Single Cell Detection of the p53 Protein by Mass Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Scientific Applications of Benzidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Benzidine (B372746) is a known human carcinogen and its use is highly restricted. This document is for historical and informational purposes only and does not endorse or encourage the use of benzidine. Appropriate safety precautions and regulatory guidelines must be followed when handling any hazardous chemical.

Introduction

Benzidine, a synthetic aromatic amine, once held a significant place in various scientific and industrial processes. Its unique chemical properties made it a valuable tool in dye manufacturing, clinical diagnostics, and biomedical research. However, the discovery of its potent carcinogenic properties led to a dramatic decline in its use and stringent regulatory control. This technical guide provides an in-depth overview of the historical applications of benzidine in scientific research, with a focus on experimental methodologies and the quantitative data that defined its use.

Historical Applications of Benzidine in Scientific Research

Benzidine's utility in the laboratory stemmed from its ability to undergo oxidation to produce colored derivatives, its reactivity with heme, and its role as a precursor in the synthesis of a wide range of compounds.[1][2] Its primary historical applications in a research context can be categorized as follows:

-

Clinical Chemistry and Forensic Science: Widespread use as a sensitive presumptive test for the presence of blood in various samples like urine, feces, and at crime scenes.[3][4][5]

-

Histology and Cytochemistry: Employed as a stain to detect hemoglobin in tissue sections, aiding in the diagnosis of conditions involving hemorrhage.[6][7]

-

Dye Synthesis: Served as a crucial intermediate in the production of a vast number of azo dyes used for staining in microscopy and other laboratory applications.[1][8]

-

Toxicology and Carcinogenesis Research: Utilized as a model compound to study the mechanisms of chemical carcinogenesis and as a positive control in mutagenicity assays.[9][10][11]

-

Analytical Chemistry: Had niche applications in the detection of various substances, including hydrogen peroxide and nicotine.[1][12]

Key Experimental Protocols

The Benzidine Test for Blood Detection

This test relies on the peroxidase-like activity of the heme group in hemoglobin, which catalyzes the oxidation of benzidine by hydrogen peroxide to form a characteristic blue-colored complex.[3][5][13]

Experimental Workflow for Blood Detection:

Caption: Workflow of the Benzidine Test for Blood.

Detailed Methodology:

-

Reagent Preparation: A common preparation involved dissolving benzidine in glacial acetic acid.[4] For instance, a 0.2% solution of benzidine dihydrochloride (B599025) in 0.5 M acetic acid was used.[14]

-

Sample Preparation:

-

Reaction: 1 ml of 3% hydrogen peroxide was added to the mixture.[4] In some protocols, the swab was treated with a drop of the benzidine solution followed by a drop of 3% hydrogen peroxide.[3]

-

Observation: The development of a blue or green color within a short period (e.g., 15 seconds to a few minutes) indicated a positive result for the presence of blood.[3][4]

Benzidine Staining for Hemoglobin in Tissues

This histochemical technique was valuable for identifying red blood cells and hemoglobin deposits in tissue sections.[6]

Experimental Workflow for Histological Staining:

Caption: Benzidine-Peroxidase Staining Protocol.

Detailed Methodology:

-

Fixation: Tissues or embryos were fixed, for example, for 5 minutes in 12% glacial acetic acid containing 0.4% benzidine.[13]

-

Staining Reaction: Hydrogen peroxide was added to the staining solution to a final concentration of 0.3% to initiate the reaction.[13]

-

Incubation: The specimens were incubated at room temperature, and color development was monitored.[13] A blue precipitate would form at the sites of hemoglobin presence.[13]

-

Stabilization and Mounting: The reaction could be stopped by washing with 12% acetic acid, and the precipitate could be stabilized with methanol, although this would change the color to brown.[13]

Quantitative Data from Benzidine Studies

The following tables summarize some of the quantitative data from historical research involving benzidine.

Table 1: Benzidine in Carcinogenicity Studies in Mice

| Strain | Sex | Benzidine Dihydrochloride Concentration in Drinking Water (ppm) | Observation | Reference |

| F1 hybrid (BALB/c x C57BL/6) | Female | 0, 20, 30, 40, 60, 80, 120 | Dose-related increase in hepatocellular carcinomas | [15] |

| F1 hybrid (BALB/c x C57BL/6) | Male | 0, 30, 40, 60, 80, 120, 160 | Dose-related increase in hepatocellular carcinomas | [15] |

| B6C3F1 | Male | 150 (in diet) | 16% of mice developed liver-cell tumors at 45 weeks | [16] |

Table 2: Mutagenicity of Benzidine and its Analogs in the Ames Test (Salmonella typhimurium TA98 with S9 activation)

| Compound | Mutagenic Activity | Reference |

| Benzidine | Mutagenic | [17] |

| 4-Aminobiphenyl | Mutagenic | [17] |

| 3,3'-Dichlorobenzidine-2HCl | Mutagenic | [17] |

| 3,3'-Dimethoxybenzidine | Mutagenic | [17] |

| 3,3',5,5'-Tetramethylbenzidine | Not Mutagenic | [10] |

| 2-Aminobiphenyl | Not Mutagenic | [17] |

Metabolic Activation and Carcinogenic Mechanism

The carcinogenicity of benzidine is not due to the compound itself but rather its metabolic activation into reactive intermediates that can bind to DNA, leading to mutations and cancer.[1][18] This process primarily occurs in the liver and bladder.[1]

Simplified Metabolic Activation Pathway of Benzidine:

References

- 1. BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Benzidine - Wikipedia [en.wikipedia.org]

- 3. Benzidine in crime scene investigation | Research Starters | EBSCO Research [ebsco.com]

- 4. medicalstudyzone.com [medicalstudyzone.com]

- 5. quora.com [quora.com]

- 6. Benzidine stain for the histochemical detection of hemoglobin in splinter hemorrhage (subungual hematoma) and black heel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The benzidine staining method for blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzidine and dyes metabolized to benzidine | Research Starters | EBSCO Research [ebsco.com]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Mutagenicity of benzidine and benzidine-congener dyes and selected monoazo dyes in a modified Salmonella assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acrobat Accessibility Report [ntp.niehs.nih.gov]

- 13. Benzidine-peroxidase staining for blood (Thomsen lab) - XenWiki [wiki.xenbase.org]

- 14. veritastk.co.jp [veritastk.co.jp]

- 15. tandfonline.com [tandfonline.com]

- 16. publications.iarc.who.int [publications.iarc.who.int]

- 17. Mutagenicity studies of benzidine and its analogs: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Benzidine Sulfate and Benzidine Dihydrochloride for Researchers and Drug Development Professionals

Introduction: Benzidine (B372746), a synthetic aromatic amine, and its salts have historically been pivotal in various industrial and laboratory applications, most notably in the synthesis of azo dyes. In the realms of biomedical research and pharmaceutical development, its derivatives, specifically benzidine sulfate (B86663) and benzidine dihydrochloride (B599025), have been utilized as sensitive reagents for various detection methodologies. This technical guide provides a comprehensive comparison of the physicochemical properties, synthesis, and applications of benzidine sulfate and benzidine dihydrochloride, with a focus on their utility for researchers, scientists, and drug development professionals. It is imperative to note that benzidine and its salts are classified as known human carcinogens, and their use requires stringent safety protocols.

Core Properties: A Comparative Analysis

A thorough understanding of the distinct properties of this compound and benzidine dihydrochloride is crucial for their appropriate selection and application in experimental design. The following tables summarize the key quantitative data for these two salts, facilitating a direct comparison.

Table 1: General and Physical Properties

| Property | This compound | Benzidine Dihydrochloride |

| CAS Number | 531-86-2 | 531-85-1 |

| Molecular Formula | C₁₂H₁₂N₂·H₂SO₄ | C₁₂H₁₂N₂·2HCl |

| Molecular Weight | 282.32 g/mol | 257.16 g/mol [1] |

| Appearance | White to slightly reddish crystalline powder[2] | White or off-white crystalline powder[1] |

| Melting Point | Not well-defined, decomposes | >300 °C (>572 °F)[3] |

Table 2: Solubility Profile

| Solvent | This compound | Benzidine Dihydrochloride |

| Water | Sparingly soluble in cold water[2], more soluble in hot water. | Soluble in water[3], with a reported solubility of 1 to 5 mg/mL at 23.5 °C.[1] |

| Ethanol | Slightly soluble | Soluble |

| Ether | Soluble | Insoluble |

| Dilute Acids | Slightly soluble | Soluble |

Synthesis and Preparation

The synthesis of both this compound and benzidine dihydrochloride originates from the parent compound, benzidine. The general synthetic route involves the reduction of nitrobenzene (B124822) to 1,2-diphenylhydrazine (B7769752) (hydrazobenzene), followed by an acid-catalyzed rearrangement to form benzidine.[4] The respective salts are then formed by reacting benzidine with either sulfuric acid or hydrochloric acid.

Experimental Protocol: Synthesis of Benzidine Dihydrochloride and Subsequent Conversion to this compound

This protocol outlines a common laboratory-scale synthesis. Extreme caution must be exercised due to the carcinogenic nature of the compounds.

Materials:

-

Nitrobenzene

-

Zinc dust

-

Sodium hydroxide (B78521)

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Distilled water

Procedure:

-

Reduction of Nitrobenzene: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a solution of sodium hydroxide in water is prepared. Methanol and nitrobenzene are added to this solution. Zinc dust is then added in small portions with vigorous stirring. The reaction is exothermic and will cause the mixture to boil. The addition of zinc dust is continued until the brown color of nitrobenzene disappears, and the mixture appears grayish-white.[5]

-

Formation of Hydrazobenzene (B1673438): The reaction mixture is cooled, diluted with water, and ice is added. The mixture is then carefully acidified with concentrated hydrochloric acid, ensuring the temperature does not exceed 15 °C. Hydrazobenzene will precipitate out.[5]

-

Benzidine Rearrangement and Formation of Benzidine Dihydrochloride: The separated hydrazobenzene is washed with water and then boiled with water while gradually adding concentrated hydrochloric acid. The solution is boiled for a few more minutes to ensure the complete conversion to benzidine dihydrochloride.[5] The solution can then be filtered.

-

Formation of this compound: To the filtered solution of benzidine dihydrochloride, sulfuric acid is added to precipitate benzidine as the sulfate salt.[5]

-

Isolation and Purification: The precipitated this compound is filtered, washed, and can be further purified by recrystallization.[5]

Experimental Applications in Research

The primary utility of benzidine salts in a research context stems from their ability to act as chromogenic substrates for peroxidases, including the heme group in hemoglobin. This property has led to their use in various staining and detection methods.

Experimental Protocol: Benzidine Staining for Hemoglobin Detection

This method is a sensitive technique for the detection of hemoglobin in tissues or cell cultures.

Materials:

-

Benzidine dihydrochloride

-

Glacial acetic acid

-

30% Hydrogen peroxide (H₂O₂)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

Procedure:

-

Sample Preparation: Fix the biological samples (e.g., tissue sections, cell smears) with the fixative solution and then wash with PBS.

-

Staining Solution Preparation: Prepare a staining solution by dissolving benzidine dihydrochloride in a solution of glacial acetic acid and water. This solution should be prepared fresh and kept in the dark.

-

Staining Reaction: Just before use, add a small volume of 30% H₂O₂ to the staining solution. Immediately apply the solution to the prepared samples.

-

Observation: A positive reaction, indicating the presence of hemoglobin, is visualized by the development of a characteristic blue color. The reaction should be monitored under a microscope.

-

Stopping the Reaction and Mounting: Once the desired staining intensity is achieved, the reaction can be stopped by washing the samples with a stop solution (e.g., a solution of sodium acetate). The samples can then be counterstained if desired and mounted for microscopy.

Signaling and Metabolic Pathways

The biological activity of benzidine is intrinsically linked to its metabolic activation into reactive intermediates that can interact with cellular macromolecules, leading to its carcinogenic effects. Understanding these pathways is critical for toxicological studies and for the development of potential mitigation strategies.

Metabolic Activation of Benzidine

Benzidine is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of N-hydroxy-N'-acetylbenzidine. This intermediate can be further O-acetylated in the bladder epithelium to a reactive electrophile that can form DNA adducts, a key initiating event in carcinogenesis.[6] Peroxidases, present in various tissues, can also catalyze the oxidation of benzidine to reactive radical cations.[6]

Caption: Metabolic activation pathway of benzidine leading to carcinogenesis.

Peroxidase-Catalyzed Oxidation of Benzidine

In various tissues, peroxidases can directly oxidize benzidine, leading to the formation of a radical cation. This reactive species can then bind to cellular macromolecules, contributing to its toxicity. This pathway is particularly relevant in the context of benzidine-based detection assays.

Caption: Peroxidase-catalyzed oxidation of benzidine for detection and toxicity.

Logical Workflow for Selecting this compound vs. Benzidine Dihydrochloride

The choice between this compound and benzidine dihydrochloride for a specific application depends on several factors, primarily related to solubility and the desired reaction conditions.

Caption: Workflow for selecting the appropriate benzidine salt based on experimental needs.

Conclusion

This compound and benzidine dihydrochloride, while sharing the same parent molecule, exhibit distinct physicochemical properties that dictate their suitability for specific research applications. Benzidine dihydrochloride's higher solubility in aqueous and alcoholic solutions makes it a more common choice for biological staining procedures. Conversely, the solubility of this compound in ether may be advantageous in certain organic synthesis protocols. The extreme carcinogenicity of these compounds cannot be overstated, and all handling and disposal must be conducted with the utmost care and in accordance with institutional and regulatory guidelines. This guide provides the necessary technical information to aid researchers in making informed decisions regarding the use of these powerful but hazardous chemical tools.

References

- 1. Benzidine dihydrochloride | C12H14Cl2N2 | CID 10754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. Benzidine dihydrochloride | 531-85-1 [chemicalbook.com]

- 4. Benzidine - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

Electrochemical Properties of Benzidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of benzidine (B372746) and its derivatives. Benzidine, a known human carcinogen, and its analogues are of significant interest due to their redox activities, which are relevant in various fields, including diagnostics, environmental monitoring, and as precursors in chemical synthesis.[1][2] Understanding their electrochemical behavior is crucial for developing sensitive analytical methods and for applications in technologies such as aqueous organic redox flow batteries. This document details key electrochemical parameters, experimental protocols for their determination, and the underlying reaction mechanisms.

Quantitative Electrochemical Data

The electrochemical properties of benzidine derivatives are significantly influenced by the nature and position of substituents on the aromatic rings. These substituents can alter the electron density of the molecule, thereby affecting its oxidation potential. The following table summarizes the experimental oxidation potentials for several key benzidine derivatives.

| Compound Name | Common Name | Substituents | Oxidation Potential (Epa vs. Ag/AgCl) [V] |

| Benzidine | - | None | 0.28 |

| 3,3'-Dimethylbenzidine | o-Tolidine | 3,3'-di-CH₃ | 0.22 |

| 3,3'-Dimethoxybenzidine | o-Dianisidine | 3,3'-di-OCH₃ | 0.18 |

| 3,3',5,5'-Tetramethylbenzidine | TMB | 3,3',5,5'-tetra-CH₃ | 0.11 |

| 3,3'-Dichlorobenzidine | - | 3,3'-di-Cl | 0.42 |

| N,N,N',N'-Tetramethylbenzidine | - | N,N,N',N'-tetra-CH₃ | Not specified in the same study |

Note: The oxidation potentials listed above were determined under specific experimental conditions and may vary with changes in pH, solvent, and electrode material.

Experimental Protocols

The characterization of the electrochemical properties of benzidine derivatives primarily relies on techniques such as cyclic voltammetry (CV) and high-performance liquid chromatography with electrochemical detection (HPLC-EC).

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for investigating the redox behavior of chemical species. It provides information on oxidation and reduction potentials, the number of electrons transferred, and the kinetics of the electrode reactions.

Methodology:

-

Instrumentation: A standard three-electrode electrochemical cell is employed, consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., platinum wire).

-

Electrolyte Solution: A supporting electrolyte, such as 0.1 M potassium chloride (KCl) or a buffer solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) at a specific pH, is used to ensure conductivity. The benzidine derivative of interest is dissolved in this solution at a known concentration (typically in the millimolar range).

-

Procedure:

-

The working electrode is polished to a mirror finish using alumina (B75360) slurry and then sonicated in a suitable solvent to ensure a clean surface.

-

The electrochemical cell is assembled with the three electrodes immersed in the electrolyte solution containing the benzidine derivative.

-

The solution is deoxygenated by purging with an inert gas (e.g., nitrogen or argon) for a sufficient period to prevent interference from oxygen reduction.

-

The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 50-100 mV/s).

-

The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC)

HPLC-EC is a highly sensitive and selective analytical technique used for the determination of electroactive compounds, including benzidine and its derivatives, in various matrices.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a pump, injector, analytical column, and an electrochemical detector is used.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used for the separation of benzidine derivatives.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., acetate or phosphate buffer) is typically used as the mobile phase in an isocratic or gradient elution mode. The pH of the mobile phase is a critical parameter that affects the retention and detection of the analytes.

-

Flow Rate: A typical flow rate is in the range of 0.8 to 1.5 mL/min.

-

-

Electrochemical Detector:

-

Working Electrode: A glassy carbon electrode is commonly used.

-

Applied Potential: The potential of the working electrode is set to a value sufficient to oxidize the benzidine derivatives as they elute from the column (e.g., +0.7 to +0.8 V vs. Ag/AgCl).

-

-

Procedure:

-

A liquid sample containing the benzidine derivatives is injected into the HPLC system.

-

The compounds are separated on the analytical column based on their affinity for the stationary and mobile phases.

-

As the separated compounds elute from the column, they pass through the electrochemical detector.

-

At the working electrode, the benzidine derivatives undergo oxidation, generating a current that is proportional to their concentration.

-

The detector response is recorded as a chromatogram, where each peak corresponds to a specific compound.

-

Signaling Pathways and Mechanisms

The oxidation of benzidine derivatives can proceed through two primary pathways: direct electrochemical oxidation and enzymatic (peroxidase-catalyzed) oxidation. Both pathways are of significant interest, particularly in the context of their biological activity and detection.

Electrochemical Oxidation Pathway

The electrochemical oxidation of benzidine is a complex process that is highly dependent on the pH of the medium. In general, it involves a two-electron, two-proton transfer to form a quinonediimine structure.[3]

Electrochemical oxidation of benzidine.

Peroxidase-Catalyzed Oxidation Pathway

In biological systems, the oxidation of benzidine is often catalyzed by peroxidases, such as horseradish peroxidase (HRP), in the presence of hydrogen peroxide (H₂O₂). This enzymatic oxidation proceeds via a one-electron transfer, generating a radical cation intermediate.[2][4] This radical cation is a reactive electrophile that can subsequently react with nucleophiles like DNA, leading to the formation of adducts, which is a key step in its carcinogenic mechanism.[1][5]

Peroxidase-catalyzed oxidation of benzidine.

Conclusion

The electrochemical properties of benzidine derivatives are a rich area of study with important implications for analytical chemistry, environmental science, and drug development. The ability to tune their redox potentials through chemical modification makes them versatile molecules for a range of applications. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals working with these compounds. A thorough understanding of their electrochemical behavior is essential for the development of new technologies and for mitigating the health risks associated with their use.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxidative activation of benzidine and its derivatives by peroxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,3'-Dichlorobenzidine - Wikipedia [en.wikipedia.org]

- 4. N,N,N',N'-Tetramethylbenzidine | 366-29-0 | Benchchem [benchchem.com]

- 5. Oxidation of benzidine and its derivatives by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzidine Sulfate: A Technical Overview of its Physicochemical Properties and a Call for Crystallographic Exploration

For the attention of: Researchers, scientists, and drug development professionals.

Issued: December 16, 2025

Abstract

Benzidine (B372746) sulfate (B86663), the salt derived from the aromatic amine benzidine and sulfuric acid, is a compound of historical significance in chemical synthesis.[1] Despite its established presence, a comprehensive public record of its specific crystal structure and detailed morphological characteristics is conspicuously absent from scientific literature and crystallographic databases. This technical guide consolidates the available physicochemical data for benzidine sulfate and outlines the standard experimental protocols that would be necessary to fully characterize its solid-state properties. The significant data gap concerning its crystallography presents a research opportunity to provide foundational data for this compound. This document serves as a resource for researchers and a call for further investigation into the structural chemistry of this compound.

Introduction

Benzidine and its salts, including this compound, have been utilized in the synthesis of various organic compounds, particularly azo dyes.[1][2] While the carcinogenic nature of benzidine has led to a significant decline in its industrial use, understanding the fundamental physicochemical properties of its derivatives remains important for historical context and potential niche applications in research. A thorough understanding of a compound's crystal structure is paramount, as it dictates many of its bulk properties, including solubility, stability, and bioavailability. To date, detailed crystallographic data for this compound, such as unit cell parameters, space group, and atomic coordinates, have not been reported in publicly accessible databases. Similarly, a formal study of its crystal morphology is absent. This guide will summarize the known data and propose the necessary experimental workflows to fill this knowledge gap.

Physicochemical Properties of this compound

This compound is described as a white, crystalline powder.[1] The compound is sparingly soluble in water, alcohol, and dilute acids, with greater solubility in ether.[1] The known quantitative data and physical properties are summarized in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₄N₂O₄S | [3][4] |

| Molecular Weight | 282.32 g/mol | [3][4] |

| Appearance | White, crystalline powder | [1] |

| Solubility | Sparingly soluble in water, alcohol | [1] |

| Soluble in ether | [1] |

Table 1: Summary of Known Physicochemical Properties of this compound

Proposed Experimental Protocols for Synthesis and Characterization

The following sections detail the hypothetical experimental protocols required for the synthesis and comprehensive characterization of this compound crystals.

Synthesis of this compound

A plausible method for the synthesis of this compound involves the direct reaction of benzidine with sulfuric acid.

Materials:

-

Benzidine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol (or other suitable solvent)

-

Deionized Water

Protocol:

-

Dissolve a known quantity of benzidine in a minimal amount of a suitable solvent, such as ethanol, with gentle heating if necessary.

-

In a separate vessel, prepare a dilute solution of sulfuric acid by slowly adding a stoichiometric equivalent of concentrated sulfuric acid to deionized water.

-

Slowly add the sulfuric acid solution to the benzidine solution with constant stirring.

-

The formation of a precipitate (this compound) should be observed.

-

Allow the mixture to cool to room temperature and then place it in an ice bath to maximize precipitation.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water, followed by a cold solvent wash (e.g., ethanol) to remove any unreacted starting materials.

-

Dry the resulting this compound crystals under vacuum at a low temperature.

Crystallization

To obtain single crystals suitable for X-ray diffraction, various crystallization techniques can be employed:

-

Slow Evaporation: Dissolve the synthesized this compound powder in a suitable solvent system (e.g., a water/ethanol mixture) at a slightly elevated temperature to achieve saturation. Loosely cover the container and allow the solvent to evaporate slowly at room temperature.

-

Vapor Diffusion: Place a concentrated solution of this compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which this compound is insoluble. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting the growth of single crystals.

Characterization Techniques

Objective: To determine the precise three-dimensional arrangement of atoms within the crystal lattice.

Protocol:

-

A suitable single crystal of this compound (typically 0.1-0.3 mm in each dimension) would be mounted on a goniometer head.

-

The crystal would be placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations.

-

The crystal would be irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern would be collected on a detector.

-

The collected data would be processed to determine the unit cell dimensions, crystal system, and space group.

-

The crystal structure would be solved and refined to obtain the atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.

Objective: To obtain a characteristic fingerprint of the crystalline material and to assess phase purity.

Protocol:

-

A finely ground powder of this compound would be packed into a sample holder.

-

The sample would be irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays would be measured as a function of the diffraction angle (2θ).

-

The resulting diffractogram would provide information about the lattice parameters and could be used for phase identification and comparison with theoretical patterns.

Objective: To visualize the morphology and surface features of the this compound crystals.

Protocol:

-

This compound crystals would be mounted on an SEM stub using conductive adhesive.

-

The sample would be sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

-

The sample would be introduced into the high-vacuum chamber of the SEM.

-

An electron beam would be scanned across the sample surface, and the emitted secondary electrons would be detected to generate a high-resolution image of the crystal morphology.

Visualizations

Chemical Reaction

Caption: Figure 1. Reaction scheme for the formation of this compound.

Experimental Workflow

Caption: Figure 2. Proposed experimental workflow for the synthesis and characterization of this compound.

Conclusion and Future Outlook

While this compound is a known chemical entity, there is a clear and significant gap in the scientific literature regarding its solid-state chemistry. The absence of crystallographic and morphological data prevents a complete understanding of this compound's fundamental properties. The experimental protocols outlined in this guide provide a roadmap for researchers to undertake a comprehensive characterization of this compound. The determination of its crystal structure through single-crystal X-ray diffraction would be a valuable contribution to chemical crystallography. Furthermore, a detailed analysis of its crystal morphology via scanning electron microscopy would provide crucial information for any application where particle shape and size are important. It is hoped that this technical guide will stimulate research in this area, leading to a more complete understanding of the solid-state properties of this compound.

References

Metabolic Pathways of Benzidine in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of benzidine (B372746) in key animal models used in toxicological and pharmacological research. Understanding these pathways is crucial for elucidating the mechanisms of benzidine-induced carcinogenesis and for the development of safer chemicals and pharmaceuticals. This document summarizes quantitative metabolic data, details key experimental protocols, and provides visual representations of the metabolic processes.

Introduction to Benzidine Metabolism

Benzidine, a synthetic aromatic amine, is a known human and animal carcinogen. Its carcinogenicity is intrinsically linked to its metabolic activation into reactive intermediates that can form adducts with DNA, leading to mutations and the initiation of cancer. The primary metabolic pathways involved in the biotransformation of benzidine are N-acetylation, N-oxidation (hydroxylation), and N-glucuronidation. Significant species-specific differences exist in these pathways, which account for the varying target organ toxicity observed across different animal models.

Key Metabolic Pathways